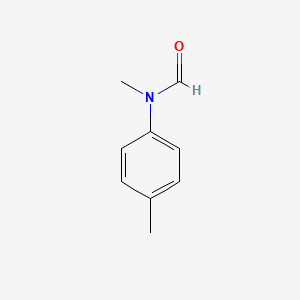

N,4'-Dimethylformanilide

Description

Current Status and Research Trajectory of N,4'-Dimethylformanilide Studies

This compound, also known by its synonym N-methyl-N-(p-tolyl)formamide, is a recognized chemical entity with the CAS number 2739-04-0 and the molecular formula C9H11NO. chembk.comnih.gov It is commercially available from various chemical suppliers, indicating its utility as a reagent in laboratory and industrial settings. vwr.comcalpaclab.comvwr.com

Much of the current research involving this compound centers on its role as a synthetic intermediate and as a metabolite of other significant chemical compounds. For instance, it is a known downstream product of N,N-Dimethyl-p-toluidine. chembk.com Furthermore, its isomer, N-(2,4-Dimethylphenyl)formamide, is a documented metabolite of the widely used acaricide and insecticide, Amitraz. ontosight.ainih.govwikipedia.org Studies have shown that N-(2,4-dimethylphenyl)formamide is formed through the rapid degradation of Amitraz in various environments. pic.intherts.ac.uk This metabolic link underscores the importance of understanding the chemical properties and biological fate of such formamides.

The research trajectory for this compound appears to be tied to its utility in synthetic chemistry rather than a focus on its intrinsic properties in isolation. Current investigations are often application-driven, exploring its potential as a building block for more complex molecules.

Significance of this compound as a Research Subject in Organic Synthesis

The significance of this compound in organic synthesis lies in its potential as a versatile building block and a source of a formyl group. emolecules.comsigmaaldrich.com Formamides, in general, are crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals. ontosight.ai

The reactivity of the formamide (B127407) group allows for its conversion into other functional groups, making compounds like this compound valuable in the construction of complex molecular architectures. For example, formamides can be used in Vilsmeier-Haack type reactions for the formylation of aromatic compounds. While specific studies on this compound in this context are not abundant, the general reactivity of formamides is well-established.

Recent research has highlighted the synthesis of N-aryl-N-methylformamides, including this compound, through innovative catalytic methods. One such method involves the reductive formylation of amines with carbon dioxide, a process that is of interest for its use of a renewable C1 source. Another study has shown the formation of N-ethyl-N-(p-tolyl)formamide as a byproduct in a photocatalytic oxidative C(sp3)-H/N–H cross-dehydrogenative coupling reaction, pointing to the types of transformations where such formamides can be involved.

The structural motif of this compound, featuring a methyl group on the nitrogen and a tolyl group, makes it a precursor for the synthesis of N-methyl-p-toluidine, an important secondary amine in organic synthesis. chembk.comrsc.org This transformation highlights its role as a key intermediate in the production of other valuable chemicals.

Overview of Key Academic Research Frontiers for this compound

While dedicated research frontiers for this compound are not extensively documented, its role as a formamide places it within broader areas of active chemical research. These frontiers include the development of green and sustainable synthesis methods, the exploration of novel catalytic systems, and its potential incorporation into bioactive molecules and advanced materials.

The synthesis of formamides is a key area of research, with a focus on developing more environmentally benign and efficient protocols. ijprt.org This includes the use of greener solvents and catalysts. nih.gov As a formamide, this compound could potentially be synthesized using these emerging green methodologies.

Another significant research frontier is the use of chemical building blocks in the total synthesis of natural products and bioactive molecules. mdpi.comnih.govscripps.edu The structural components of this compound could be of interest in the design and synthesis of new pharmaceutical candidates. The development of novel N-heterocycles, a cornerstone of medicinal chemistry, often involves intermediates that share structural similarities with this compound. acs.org

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-(4-methylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-8-3-5-9(6-4-8)10(2)7-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMOWSBDSHOJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062617 | |

| Record name | Formamide, N-methyl-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2739-04-0 | |

| Record name | N-Methyl-N-(4-methylphenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2739-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamide, N-methyl-N-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002739040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N-methyl-N-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N-methyl-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,4 Dimethylformanilide

Direct Synthetic Routes to N,4'-Dimethylformanilide

The primary approach to synthesizing this compound involves the N-formylation of its corresponding amine precursor, N-methyl-p-toluidine. Research has focused on optimizing this transformation using various catalytic systems and reaction conditions.

Optimized Formylation Procedures for Formanilides

The formylation of aromatic amines, including secondary anilines like N-methyl-p-toluidine, is a fundamental transformation for producing formanilides. A range of catalytic methods has been developed to improve efficiency, yield, and selectivity, often using formic acid as the formylating agent. scispace.com

Several catalysts have proven effective under mild, often solvent-free, conditions. For instance, molecular iodine (I₂) serves as an inexpensive and non-toxic catalyst for the N-formylation of various amines with formic acid. organic-chemistry.org Optimal conditions for anilines have been identified as 5 mol% iodine and two equivalents of formic acid at 70°C, leading to excellent yields. nih.gov Other metal-based catalysts such as indium (In) and zinc oxide (ZnO) have also been successfully employed. thieme-connect.comorganic-chemistry.org Indium, at a loading of 10 mol%, effectively catalyzes the reaction between amines and formic acid at 70°C in the absence of a solvent. nih.govthieme-connect.com Similarly, ZnO has been demonstrated as an efficient catalyst for the solvent-free formylation of primary and secondary amines. nih.govorganic-chemistry.org

Solid acid catalysts and reusable resins also offer practical advantages. Amberlite IR-120, an ion-exchange resin, can catalyze the N-formylation of amines with formic acid under microwave irradiation, significantly reducing reaction times to 60–120 seconds. nih.gov The following table summarizes and compares several optimized catalytic systems applicable to the synthesis of formanilides.

Table 1: Comparison of Catalytic Systems for N-Formylation of Anilines

| Catalyst | Formyl Source | Solvent | Temperature | Key Advantages | Source(s) |

|---|---|---|---|---|---|

| Iodine (I₂) | Formic Acid | Solvent-Free | 70 °C | Low cost, non-toxic, high efficiency. | organic-chemistry.orgnih.gov |

| Indium (In) | Formic Acid | Solvent-Free | 70 °C | High reactivity, tolerant to air/water. | nih.govthieme-connect.com |

| Zinc Oxide (ZnO) | Formic Acid | Solvent-Free | 70 °C | Mild, selective, reusable catalyst. | nih.govorganic-chemistry.org |

| Amberlite IR-120 | Formic Acid | Solvent-Free (Microwave) | N/A | Very short reaction times, reusable resin. | nih.gov |

| Silica (B1680970) Sulfuric Acid | Formic Acid | Solvent-Free | 50-60 °C | Heterogeneous catalyst, high yields. | scispace.com |

Exploration of Alternative Precursors and Condensation Reactions

Beyond the conventional N-methyl-p-toluidine and formic acid route, research has explored alternative precursors and condensation partners. A notable sustainable approach involves the use of carbon dioxide (CO₂) as a C1 source. A catalyst-free method for the N-formylation of various amines, including N,4-dimethylaniline (an isomer of N-methyl-p-toluidine), has been developed using CO₂ and sodium borohydride (B1222165) (NaBH₄). nih.govrsc.org This reaction proceeds through the in situ generation of formoxy borohydride species, particularly in a formamide-based solvent, and successfully produces this compound in high yield (90%). nih.govscispace.com

Other formylating agents that serve as alternatives to formic acid include triethyl orthoformate and glycerol (B35011) derivatives. Triethyl orthoformate can N-formylate amines effectively when refluxed in water, offering a neutral and additive-free condition. thieme-connect.comsorbonne-universite.fr More recently, bio-based feedstocks like glycerol derivatives (e.g., 1,3-dihydroxyacetone) have been utilized as a sustainable carbonyl source for N-formylation in the presence of a copper-based catalyst. rsc.org These methods represent a shift towards more abundant and environmentally benign starting materials.

Stereochemical Control in this compound Synthesis

While this compound itself is an achiral molecule, the principles of stereochemical control are critical for the synthesis of its chiral analogs, which may possess unique properties for applications in materials science or as chiral ligands. rsc.org Such analogs would feature one or more stereocenters, requiring enantioselective or diastereoselective synthetic strategies.

Enantioselective and Diastereoselective Synthesis Strategies

Enantioselective synthesis refers to a chemical reaction that preferentially forms one of two enantiomers, while diastereoselective synthesis produces a preference for one or more diastereomers from a set of possibilities. unimi.it

For a hypothetical chiral analog of this compound, such as one with a stereocenter on the N-alkyl group or the aromatic ring, several strategies could be envisioned. Asymmetric catalysis, using chiral metal complexes or organocatalysts, is a primary tool for achieving high enantioselectivity. rsc.org For example, the asymmetric reduction of a suitable enamine or imine precursor could establish a chiral center. unimi.it Similarly, a diastereoselective approach could involve a reaction on a substrate that already contains a chiral center, influencing the stereochemical outcome of a newly formed stereocenter. beilstein-journals.orgnsf.govresearchgate.net For instance, a [3+2] cycloaddition reaction involving a chiral starting material can proceed with high diastereoselectivity, a principle that could be adapted to build complex chiral scaffolds related to this compound.

Chiral Auxiliary Approaches for this compound Analogs

A powerful and widely used strategy for achieving stereocontrol is the use of a chiral auxiliary. rsc.org This involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical course of a subsequent reaction. sfu.ca After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

Commonly used auxiliaries include Evans oxazolidinones and those derived from amino acids like (S)-proline or phenylglycinol. beilstein-journals.org To synthesize a chiral analog of this compound, one could start with p-toluidine (B81030) and attach a chiral auxiliary to the nitrogen atom. For example, reacting p-toluidine with a derivative of a chiral acid would form a chiral amide. Subsequent diastereoselective alkylation at the nitrogen atom with a methylating agent would be directed by the steric and electronic properties of the auxiliary. Finally, cleavage of the auxiliary would yield an enantiomerically enriched N-methyl-p-toluidine derivative, which could then be formylated to the final chiral product. This approach allows for the reliable construction of specific stereoisomers. sfu.caacs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly being applied to the synthesis of formamides, including this compound. mdpi.com

Key green strategies focus on catalysis, alternative solvents, and atom economy. The use of catalysts is inherently green as it reduces the need for stoichiometric reagents. Many of the optimized formylation methods discussed previously, such as those using iodine or ZnO, align with this principle. organic-chemistry.orgorganic-chemistry.org Furthermore, developing catalyst-free methods, such as the use of ultrasound irradiation or visible light with formic acid, represents a significant green advancement by simplifying the process and reducing waste. researchgate.netacademie-sciences.fr

The choice of solvent is another critical factor. Many modern formylation procedures are performed under solvent-free conditions, which completely eliminates solvent waste. organic-chemistry.orgorganic-chemistry.orgscispace.comacs.org When a solvent is necessary, water is an ideal green choice due to its non-toxic, non-flammable, and abundant nature. thieme-connect.comsorbonne-universite.frnih.gov The use of aqueous formic acid or triethyl orthoformate in water has been shown to be effective for N-formylation. scispace.comthieme-connect.com

Finally, using alternative, sustainable precursors contributes to a greener synthesis. The use of CO₂, a renewable and non-toxic C1 feedstock, in place of traditional formylating agents is a prime example of this approach. nih.govrsc.org Similarly, employing bio-based carbonyl sources like glycerol derivatives further enhances the sustainability of formamide (B127407) production. rsc.org

Table 2: Green Chemistry Strategies in Formanilide (B94145) Synthesis

| Green Strategy | Example Application | Benefit | Source(s) |

|---|---|---|---|

| Solvent-Free Conditions | N-formylation using I₂, ZnO, or silica sulfuric acid as catalysts. | Eliminates solvent use and waste. | organic-chemistry.orgorganic-chemistry.orgscispace.com |

| Use of Water as Solvent | N-formylation with triethyl orthoformate or EDCI/Oxyma in water. | Non-toxic, safe, and environmentally benign. | thieme-connect.comsorbonne-universite.frnih.gov |

| Alternative Energy Sources | Microwave or ultrasound-assisted N-formylation. | Reduces reaction times and energy consumption. | nih.govacademie-sciences.fr |

| Sustainable Precursors | Using CO₂ with NaBH₄ or glycerol derivatives as the formyl source. | Replaces toxic or less abundant reagents with renewable feedstocks. | nih.govrsc.org |

| Catalyst-Free Methods | Visible-light promoted formylation with formic acid. | Simplifies purification and avoids metal contamination. | researchgate.net |

Catalyst Development for Environmentally Benign Synthesis

A key area of innovation lies in the development of catalysts that facilitate the synthesis of this compound and other formamides under milder and more sustainable conditions. The traditional reliance on noble metal catalysts is being challenged by more abundant and less toxic alternatives. rsc.org

One of the most promising green routes is the N-formylation of amines using carbon dioxide (CO2) as a C1 source. bohrium.com This approach utilizes an abundant and non-toxic greenhouse gas as a raw material. Various catalytic systems are being explored for this conversion, including:

Copper-based Catalysts: Copper catalysts, enabled by PNP-type ligands, have shown effectiveness in the N-formylation of amines with CO2 in the presence of silanes as a reductant under mild conditions. rsc.org

Metal-Free Catalysts: N-heterocyclic carbenes (NHCs) are emerging as powerful metal-free catalysts for the N-formylation of amines using CO2 and a hydrosilane. bohrium.com Bio-inspired thiazolium carbene-based catalysts derived from vitamin B1 have also been used for CO2 fixation onto various amines. researchgate.net

Silicon-based Catalysts: A silicon(II) complex, an NHC-silyliumylidene cation, has demonstrated high efficiency in catalyzing the chemoselective N-formylation of amines with CO2 and phenylsilane, outperforming many non-transition-metal catalysts. acs.org

Cobalt-based Catalysts: A non-noble metal CoNC catalyst has been developed for the oxidative carbonylation of amines with paraformaldehyde, offering a greener alternative to noble metal catalysts. rsc.org

Ruthenium-based Catalysts: A ruthenium catalyst supported on a metal-organic framework (Ru/MFM-300(Cr)) has been used for the direct synthesis of N-formamides by coupling the reductive amination of carbonyl compounds with CO2 fixation. nih.gov

Lewis Acid Catalysis: Zinc chloride (ZnCl2) has been studied as a Lewis acid catalyst for the N-formylation of a variety of amines using formic acid as the formylating agent. researchgate.net

These catalytic systems offer several advantages, including high yields, mild reaction conditions, and the use of more sustainable reagents. bohrium.comresearchgate.net

Table 1: Comparison of Catalytic Systems for N-Formamide Synthesis

| Catalyst System | Reagents | Key Advantages |

|---|---|---|

| PNP-Copper | Amine, CO2, Hydrosilane | Mild reaction conditions, broad substrate scope. rsc.org |

| N-Heterocyclic Carbenes (NHCs) | Amine, CO2, Hydrosilane | Metal-free, environmentally benign. bohrium.com |

| NHC-Silyliumylidene Cation | Amine, CO2, Phenylsilane | High efficiency and yield, outperforms other non-metal catalysts. acs.org |

| CoNC Catalyst | Amine, Paraformaldehyde | Utilizes a non-noble metal, sustainable. rsc.org |

| Ru/MFM-300(Cr) | Carbonyl compound, Amine, CO2, H2 | Integrates CO2 utilization, high selectivity. nih.gov |

Solvent Minimization and Replacement Strategies in Formamide Synthesis

The reduction or elimination of volatile organic solvents (VOCs) is a cornerstone of green chemistry. scispace.com In the synthesis of this compound and other formamides, efforts are underway to move towards solvent-free conditions or to replace hazardous solvents with more environmentally benign alternatives. ijrpr.com

Dimethylformamide (DMF) itself, while a common solvent in many chemical reactions, is also recognized for its potential hazards. nih.govresearchgate.net Therefore, finding greener synthesis routes for formamides often involves minimizing its use as a solvent in other reactions.

Strategies for solvent minimization and replacement include:

Solvent-Free Synthesis: Performing reactions without a solvent can lead to higher reaction rates, improved yields, and better atom economy due to the direct interaction of reactants. ijrpr.com Techniques like mechanochemistry (ball milling) and microwave-assisted synthesis can facilitate solvent-free reactions. ijrpr.comrsc.org For instance, a solvent-free, one-pot multi-component methodology using a catalytic amount of CuCl2·H2O has been employed for the synthesis of tetrahydropyrimidine (B8763341) derivatives. nih.gov

Use of Greener Solvents: When a solvent is necessary, the focus is on using those with a better environmental, health, and safety profile. Water is an excellent green solvent for certain reactions, such as the synthesis of some formamide derivatives from amines and formic acid. researchgate.net

Catalyst-Free Reactions in Water: An efficient method for the synthesis of certain thiobarbiturate derivatives involves the reaction of amines with formic acid to produce formamides in situ in water, without the need for a catalyst. researchgate.net

Table 2: Green Approaches to Solvent Use in Formamide Synthesis

| Strategy | Description | Example |

|---|---|---|

| Solvent-Free Synthesis | Reactions are conducted without any solvent medium. | Mechanochemical synthesis of 2-amino-3-cyano-4H-pyrans using ball milling. rsc.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid and uniform heating, often without a solvent. | Synthesis of pyrazoles via cyclization of hydrazines with 1,3-diketones. ijrpr.com |

Flow Chemistry and Continuous Processing for this compound Production

The shift from traditional batch manufacturing to continuous flow processing represents a significant advancement in the production of chemicals, including active pharmaceutical ingredients (APIs). d-nb.infomdpi.com This technology offers numerous advantages in terms of efficiency, safety, and product quality. contractpharma.com

In a continuous flow system, reactants are pumped through a series of tubes or microreactors where the reaction occurs. vapourtec.com This method allows for precise control over reaction parameters such as temperature, pressure, and reaction time (residence time). vapourtec.com

Key benefits of flow chemistry for the production of this compound include:

Enhanced Safety: Potentially hazardous reactions can be performed more safely in the small, controlled environment of a flow reactor, minimizing the risk of runaway reactions. contractpharma.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for superior heat and mass transfer compared to large batch reactors, leading to better reaction control and higher yields. vapourtec.com

Increased Efficiency and Scalability: Flow reactions can often be run for extended periods to produce large quantities of material, and scaling up production can be as simple as running the system for a longer time. vapourtec.com This contrasts with the often complex process of scaling up batch reactions. americanpharmaceuticalreview.com

Integration of Multiple Steps: Flow chemistry enables the "telescoping" of multiple reaction steps, where the output of one reactor is fed directly into the next without the need to isolate and purify intermediates. mdpi.com

While specific examples detailing the continuous flow synthesis of this compound are emerging, the principles and advantages of this technology are being widely applied to the synthesis of various fine chemicals and pharmaceuticals. d-nb.info The adoption of continuous processing is seen as a transformative innovation for the future of chemical manufacturing. contractpharma.com

Table 3: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Operation | Reactants are loaded into a vessel, reacted, and then the product is removed. | Reactants are continuously fed into a reactor, and the product is continuously removed. vapourtec.com |

| Heat Transfer | Generally poor, can lead to localized hot spots. | Excellent due to high surface-area-to-volume ratio. vapourtec.com |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes. contractpharma.com |

| Scalability | Can be complex and require process redesign. | Often straightforward by extending the run time. vapourtec.comamericanpharmaceuticalreview.com |

| Process Control | More challenging to maintain consistent conditions. | Precise control over temperature, pressure, and residence time. vapourtec.com |

Mechanistic Studies and Reaction Dynamics of N,4 Dimethylformanilide

Unraveling Reaction Mechanisms Involving N,4'-Dimethylformanilide

The mechanisms through which this compound is formed and participates in reactions are central to understanding its chemical character.

This compound is synthesized via the N-formylation of 4-methylaniline (p-toluidine). This process is a crucial reaction in organic synthesis for creating formamides, which are important intermediates for pharmaceuticals and other specialty chemicals. aun.edu.eg The fundamental mechanism involves the nucleophilic attack of the amine group of 4-methylaniline on a formylating agent.

Several methods exist for the N-formylation of amines. A common and straightforward approach involves heating the amine with formic acid, often under solvent-free conditions. aun.edu.egnih.gov In this reaction, the amine and formic acid are typically refluxed, and the water produced is removed to drive the reaction to completion. nih.gov The reaction can be catalyzed to improve efficiency and yield. For instance, molecular iodine has been demonstrated to be an effective catalyst for the N-formylation of a wide variety of amines, including aromatic ones, using formic acid. organic-chemistry.org The proposed mechanism for iodine catalysis suggests that in-situ generated hydroiodic acid (HI) protonates the formic acid, which activates it for the nucleophilic attack by the amine. organic-chemistry.org Other catalytic systems, such as those based on chromium, have also been developed for the efficient conversion of amines to formamides. d-nb.info

The choice of formylating agent can also vary. Besides formic acid, reagents like acetic formic anhydride (B1165640) (AFA), generated in situ from formic acid and acetic anhydride, can achieve high yields of formamides rapidly, even at low temperatures. nih.gov

Table 1: Catalytic Systems for N-Formylation of Amines

| Catalyst System | Formylating Agent | Conditions | Reference |

|---|---|---|---|

| Iodine (I₂) | Formic Acid | Solvent-free, 70°C | organic-chemistry.org |

| (NH₄)₃[CrMo₆O₁₈(OH)₆] | Methanol | 80°C, with H₂O₂ | d-nb.info |

| Amberlite IR-120 | Formic Acid | Varies | nih.gov |

| Sodium Formate | Formic Acid | Room Temperature, Solvent-free | nih.gov |

Beyond its synthesis, this compound is recognized as a key intermediate and transformation product in other chemical processes. A notable example is its role as a metabolite of the insecticide and acaricide, Amitraz. wikipedia.orgnih.gov The metabolic pathway of Amitraz involves its hydrolysis into N'-(2,4-Dimethylphenyl)-N-methylformamidine. wikipedia.org This intermediate is then further metabolized to form N-(2,4-dimethylphenyl)formamide, which is another name for this compound. wikipedia.org This biotransformation highlights the compound's stability as a metabolic endpoint in biological systems.

Kinetic and Thermodynamic Analysis of this compound Reactions

Kinetic and thermodynamic studies are essential for quantitatively describing reaction rates and energy changes. While specific experimental data for this compound is not extensively published, the principles of reaction dynamics provide a framework for its analysis. xmu.edu.cnyoutube.com

Table 2: Illustrative Kinetic Parameters for a Hypothetical N-Formylation Reaction This table is for illustrative purposes to demonstrate typical kinetic data.

| Parameter | Hypothetical Value | Unit | Description |

|---|---|---|---|

| Order wrt [4-methylaniline] | 1 | - | First-order |

| Order wrt [Formic Acid] | 1 | - | First-order |

| Overall Reaction Order | 2 | - | Second-order |

| Rate Constant (k) at 353 K | 1.5 x 10⁻³ | L mol⁻¹ s⁻¹ | Proportionality constant relating rate to concentrations |

The thermodynamic aspect of a reaction is described by its energy profile, which includes the activation energy (Ea). basicmedicalkey.com The activation energy represents the minimum energy barrier that must be overcome for a reaction to occur. basicmedicalkey.comox.ac.uk It corresponds to the energy difference between the reactants and the transition state, which is the highest point on the potential energy surface along the reaction coordinate. basicmedicalkey.com

For the N-formylation of 4-methylaniline, the activation energy could be determined experimentally by measuring the rate constant at different temperatures and applying the Arrhenius equation. libretexts.org Other activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be derived from these measurements to provide deeper insight into the nature of the transition state. A lower activation energy, often achieved through catalysis, leads to a faster reaction rate.

Table 3: Illustrative Thermodynamic Parameters for a Hypothetical N-Formylation Reaction This table is for illustrative purposes to demonstrate typical thermodynamic data.

| Parameter | Hypothetical Value | Unit | Description |

|---|---|---|---|

| Activation Energy (Ea) | 75 | kJ/mol | Minimum energy required for reaction to occur |

| Enthalpy of Activation (ΔH‡) | 72 | kJ/mol | Heat absorbed or released in forming the transition state |

| Entropy of Activation (ΔS‡) | -90 | J/(mol·K) | Change in disorder in forming the transition state |

| Gibbs Free Energy of Activation (ΔG‡) | 99 | kJ/mol | Spontaneity of forming the transition state |

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound is influenced by its molecular structure, particularly the substituents on the aromatic ring. Structure-activity relationship (SAR) studies investigate how modifications to a molecule's structure affect its chemical reactivity or biological activity. nih.govresearchgate.netmdpi.com

In this compound, the phenyl ring is substituted with a methyl group at the 4-position (para position). The methyl group is an electron-donating group (EDG) through an inductive and hyperconjugative effect. This increases the electron density on the aromatic ring and, crucially, on the nitrogen atom of the formamide (B127407) group.

Compared to the unsubstituted formanilide (B94145), the increased electron density on the nitrogen of this compound makes it a stronger nucleophile. This enhanced nucleophilicity can affect its reactivity in various transformations. For instance, in the context of its formation via N-formylation, the electron-donating methyl group on the starting material, 4-methylaniline, makes its amino group more nucleophilic than that of aniline (B41778), which can lead to a faster reaction rate under identical conditions. aun.edu.eg Conversely, substituting the ring with electron-withdrawing groups (EWGs), such as a nitro or chloro group, would decrease the nucleophilicity of the nitrogen atom, making the corresponding amine less reactive toward N-formylation. aun.edu.eg These principles are fundamental to predicting and controlling the outcomes of organic reactions. nih.gov

Table 4: Expected Relative Reactivity of Substituted Anilines in N-Formylation

| Aniline Derivative | Substituent at 4-position | Electronic Effect | Expected Relative Reactivity |

|---|---|---|---|

| 4-Methoxyaniline | -OCH₃ | Strong Electron-Donating | Highest |

| 4-Methylaniline | -CH₃ | Electron-Donating | High |

| Aniline | -H | Neutral (Reference) | Moderate |

| 4-Chloroaniline | -Cl | Electron-Withdrawing | Low |

| 4-Nitroaniline | -NO₂ | Strong Electron-Withdrawing | Lowest |

Impact of Substituent Effects on Reactivity

The reactivity of this compound is significantly influenced by the nature and position of substituents on its aromatic ring. These substituents can alter the electron density at the reaction center, thereby affecting the rates and pathways of chemical reactions. The study of these substituent effects is crucial for understanding reaction mechanisms and for designing synthetic routes.

In reactions involving the formanilide moiety, substituents on the phenyl ring primarily exert electronic effects. These effects can be broadly categorized as either electron-donating or electron-withdrawing. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the electron density on the aromatic ring and at the nitrogen atom. This enhanced nucleophilicity can accelerate reactions where the anilide nitrogen acts as a nucleophile. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the ring and nitrogen. cdnsciencepub.comiupac.org This reduction in electron density can make the anilide a better leaving group or stabilize negative charges that develop during a reaction, thus accelerating reactions that favor these conditions. orientjchem.org

For instance, in the alkylation of formanilide salts, electron-donating substituents on the benzyl (B1604629) halide reactant were found to accelerate the reaction, while electron-withdrawing groups retarded it. cdnsciencepub.com In the context of this compound, a similar principle applies: modifying the substituent at the 4-position (the para-position relative to the nitrogen) from a methyl group to other groups would predictably alter reaction rates.

A common reaction studied to probe these effects is hydrolysis. The acid-catalyzed hydrolysis of formanilides, for example, is sensitive to the electronic nature of the substituents. researchgate.net Electron-withdrawing groups tend to accelerate the hydrolysis by making the amide oxygen more susceptible to protonation and stabilizing the transition state. In contrast, electron-donating groups can slow down this process. For alkaline hydrolysis, the effect of substituents can be more complex, sometimes resulting in non-linear relationships as the rate-determining step of the mechanism changes. researchgate.netpublish.csiro.au

The impact of substituents is not limited to the aromatic ring. While the '4-methyl' group is a key feature of this compound, hypothetical modifications to the N-methyl group would introduce steric effects in addition to electronic ones. Bulkier N-alkyl groups can sterically hinder the approach of reagents to the amide functionality, generally leading to a decrease in reaction rates. science.gov

The following table illustrates the expected qualitative impact of various para-substituents (in place of the methyl group) on the rate of a hypothetical electrophilic substitution reaction on the aromatic ring of an N-methylformanilide derivative.

| Substituent (at 4-position) | Electronic Effect | Expected Impact on Reaction Rate (Electrophilic Aromatic Substitution) |

|---|---|---|

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Significant Increase |

| -CH₃ (Methyl) | Weakly Electron-Donating | Increase |

| -H (Hydrogen) | Reference (None) | Baseline |

| -Cl (Chloro) | Weakly Electron-Withdrawing | Decrease |

| -CN (Cyano) | Strongly Electron-Withdrawing | Significant Decrease |

| -NO₂ (Nitro) | Very Strongly Electron-Withdrawing | Very Significant Decrease |

Correlation with Electronic and Steric Parameters

To quantify the influence of substituents on reactivity, physical organic chemists employ linear free-energy relationships (LFERs). The most well-known of these are the Hammett and Taft equations, which correlate reaction rate constants with empirical electronic and steric parameters. wikipedia.orgwikipedia.org

Hammett Equation:

The Hammett equation is used to describe the effect of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.org It is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for the reaction of the substituted compound.

k₀ is the rate constant for the unsubstituted (reference) compound.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent and quantifies its electronic effect (inductive and resonance). Positive σ values indicate electron-withdrawing substituents, while negative values indicate electron-donating ones. wikipedia.org

ρ (rho) is the reaction constant, which is a measure of the sensitivity of a particular reaction to substituent effects. wikipedia.org

A plot of log(k/k₀) versus σ for a series of substituted compounds is known as a Hammett plot. The slope of this plot gives the value of ρ. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (a negative charge builds up or a positive charge is lost in the transition state), while a negative ρ value signifies that the reaction is favored by electron-donating groups (a positive charge builds up or a negative charge is lost). orientjchem.orgwikipedia.org Computational studies on substituted formanilides have shown good linear correlations between calculated proton affinities and Hammett constants, which in turn correlate with hydrolysis rates. researchgate.net

Taft Equation:

When steric effects are also significant, particularly with ortho-substituents or substituents on the N-alkyl group, the Taft equation is employed. wikipedia.orgdalalinstitute.com It separates the electronic and steric contributions:

log(k/k₀) = ρσ + δEₛ

where:

σ* is the polar substituent constant, representing the inductive effect.

ρ* is the sensitivity factor for polar effects. wikipedia.org

Eₛ is the steric substituent constant, quantifying the steric bulk of the group.

δ is the sensitivity factor for steric effects. wikipedia.org

In studies of formanilide hydrolysis, ortho-substituents were found to decrease reaction rates, an effect attributed to steric hindrance and inhibition of resonance. researchgate.net The Taft equation allows for the deconvolution of these steric effects from the purely electronic influences.

The table below provides hypothetical kinetic data for the hydrolysis of a series of para-substituted N-methylformanilides to illustrate the application of the Hammett equation.

| Substituent (X) in X-C₆H₄-N(CH₃)CHO | Hammett Constant (σₚ) | Relative Rate Constant (kₓ/kₙ) | log(kₓ/kₙ) |

|---|---|---|---|

| -OCH₃ | -0.27 | 0.35 | -0.46 |

| -CH₃ | -0.17 | 0.56 | -0.25 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | +0.23 | 2.82 | 0.45 |

| -NO₂ | +0.78 | 50.12 | 1.70 |

Data are hypothetical for illustrative purposes, based on general principles of amide hydrolysis where a positive ρ value is expected, indicating the reaction is accelerated by electron-withdrawing groups. A plot of log(kₓ/kₙ) vs. σₚ for this data would yield a straight line with a positive slope (ρ > 0), suggesting a buildup of negative charge in the rate-determining transition state, which is stabilized by electron-withdrawing substituents.

N,4 Dimethylformanilide in Catalysis and Advanced Reaction Media

N,4'-Dimethylformanilide as a Specialized Solvent in Organic Reactions

The efficacy of a solvent in a chemical reaction is tied to its ability to dissolve reactants and influence reaction kinetics and pathways. whiterose.ac.ukrsc.org Solvents can significantly affect reaction rates, conversions, and product selectivity by stabilizing or destabilizing reactants, transition states, and products. tcichemicals.com this compound, as a substituted formamide (B127407), is classified as a polar aprotic solvent, a class known for its ability to dissolve a wide range of organic and inorganic compounds. whiterose.ac.uk

Solvent Effects on Reaction Rates and Selectivity in Formamide Chemistry

Polar aprotic solvents like N,N-dimethylformamide (DMF) are characterized by high polarity and dielectric constants, and they lack acidic protons. whiterose.ac.uk These properties allow them to solvate cations effectively while leaving anions relatively "naked" and more nucleophilic. This has a profound impact on substitution reactions. For instance, in SN2 reactions, which are favored by strong, unhindered nucleophiles, polar aprotic solvents can lead to significant rate accelerations compared to polar protic solvents that would solvate and deactivate the anionic nucleophile through hydrogen bonding.

Conversely, S_N1 reactions, which proceed through a carbocationic intermediate, are most effectively promoted by polar protic solvents that can stabilize both the departing leaving group and the carbocation intermediate. While polar aprotic solvents can also support these reactions due to their polarity, they are generally less effective than protic counterparts. The choice of solvent is therefore critical for directing a reaction towards a specific mechanistic pathway and achieving the desired product selectivity. whiterose.ac.uk While specific kinetic data for this compound is not widely available, its structural similarity to DMF suggests it would exhibit comparable behavior, influencing reaction rates and selectivity based on its polarity and aprotic nature.

Table 1: Comparison of Physical Properties of Polar Aprotic Solvents

| Solvent | Molecular Formula | Boiling Point (°C) | Dipole Moment (D) | Dielectric Constant (ε) |

| This compound | C₉H₁₁NO | 277 | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153.0 | 3.86 | 36.71 |

| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 166.1 | 3.72 | 37.78 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 4.1 | 46.68 |

| Acetonitrile (MeCN) | C₂H₃N | 81.6 | 3.44 | 37.5 |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 202 | 4.09 | 32.2 |

| Data sourced from multiple references. tcichemicals.comumass.edu |

Applications in Challenging Transformation Systems

The unique properties of polar aprotic solvents make them indispensable in reactions that are otherwise difficult to perform. Palladium-catalyzed cross-coupling reactions, for example, often involve a variety of species, including lipophilic organic substrates, organometallic intermediates, and inorganic bases, all of which must be solubilized for the reaction to proceed efficiently. whiterose.ac.uk Solvents like DMF are frequently used in these transformations, including the Suzuki, Heck, and Buchwald-Hartwig reactions. whiterose.ac.ukrsc.org The solvent's ability to coordinate with the metal catalyst can also be crucial, sometimes even participating in the generation of the active catalytic species. whiterose.ac.uk

In polymer synthesis, maintaining the solubility of the growing polymer chain is critical to achieving high molecular weights. whiterose.ac.uk The choice of solvent can be the deciding factor in whether a polymerization reaction is successful. For example, in certain Suzuki polymerizations, DMF was found to be inadequate as the polymer precipitated prematurely; a switch to a different solvent system was necessary to keep the reactive chain ends in solution. whiterose.ac.uk Given its higher boiling point (277 °C) compared to DMF (153 °C), this compound could offer advantages in high-temperature applications or where lower volatility is desired.

This compound as a Precursor for Catalytic Species

Beyond its role as a reaction medium, the formanilide (B94145) structure can be a reactant itself, serving as a precursor for generating reactive species or as a building block for more complex molecules like ligands.

In Situ Generation of Reactive Intermediates from Formanilides

One of the most classic transformations involving formamides is the Vilsmeier-Haack reaction. ijpcbs.comnih.gov In this reaction, a substituted amide, such as DMF or a formanilide, reacts with an acid chloride like phosphorus oxychloride (POCl₃) to generate a chloroiminium ion, commonly known as a Vilsmeier reagent. google.comresearchgate.net This reagent is a potent electrophile capable of formylating activated aromatic and heteroaromatic rings. ijpcbs.com

This compound is a suitable precursor for an analogous Vilsmeier reagent. The reaction with POCl₃ would generate a specific electrophilic intermediate in situ. This process allows for the introduction of a formyl group onto a substrate under relatively mild conditions and is a cornerstone of heterocyclic synthesis. ijpcbs.comgoogle.com The ability to generate such reactive species directly within the reaction mixture avoids the need to handle the often-unstable Vilsmeier reagents themselves.

Design of Formanilide-Based Ligands for Metal Catalysis

Ligands are critical components in transition-metal catalysis, dictating the reactivity and selectivity of the metal center. cmu.edusavemyexams.com They achieve this by tuning the steric and electronic environment of the metal. cmu.edu While phosphine-based ligands have been dominant, there is a growing need for nitrogen- and oxygen-based ligands, particularly for catalysis with earth-abundant metals like nickel, copper, and iron. rutgers.edu

The formanilide moiety contains both nitrogen and oxygen donor atoms, making it a potential building block for multidentate ligands. The N-aryl group, in this case, a p-tolyl group, can be modified to systematically alter the ligand's properties. For instance, changing the substituents on the aryl ring can modulate the electron-donating ability of the ligand, which in turn adjusts the redox potential of the metal catalyst. cmu.edu Furthermore, the steric bulk of the N-aryl group can create a specific coordination pocket around the metal, influencing substrate approach and thus enhancing selectivity. rutgers.edu Although specific ligands derived directly from this compound are not prominent in the literature, the principles of ligand design suggest its potential as a scaffold for creating novel N,O-chelating ligands for a range of catalytic applications. nih.gov

Computational Chemistry and Theoretical Investigations of N,4 Dimethylformanilide

Quantum Mechanical Studies of N,4'-Dimethylformanilide

Quantum mechanical methods are foundational to computational chemistry, providing detailed descriptions of molecular behavior by solving the Schrödinger equation. researchgate.net These approaches, including Density Functional Theory (DFT) and ab initio methods, are crucial for understanding the intrinsic properties of this compound. scispace.comstackexchange.com

Electronic Structure and Bonding Analysis (e.g., DFT, Ab Initio Methods)

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For this compound, methods like Density Functional Theory (DFT) and ab initio calculations are employed to understand the distribution of electrons and the nature of its chemical bonds. scispace.comrsc.org DFT, in particular, has become a versatile tool for studying the electronic properties of atoms, molecules, and solids. researchgate.net These methods can calculate key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO is a critical parameter, as a larger gap often correlates with greater molecular stability and lower reactivity. nih.gov

Analysis of the molecular orbitals can also reveal the reactive sites of the molecule. For instance, substitution patterns on the phenyl ring can influence the electronic properties and, consequently, the reactivity of the molecule. nih.govscience.gov

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value (Illustrative) | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -0.8 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP |

| Dipole Moment | 3.5 D | DFT/B3LYP |

Note: The values in this table are illustrative and would be determined from specific computational studies.

Conformational Analysis and Tautomerism

This compound possesses rotational freedom around several single bonds, leading to various possible three-dimensional arrangements or conformations. Conformational analysis aims to identify the most stable conformers by calculating their relative energies. nih.gov This process involves systematically rotating specific dihedral angles and optimizing the geometry at each step to find the energy minima on the potential energy surface. kallipos.grd-nb.info

Tautomerism, the interconversion of structural isomers, is another important aspect to consider. nih.gov For this compound, while less common than in other systems, the possibility of keto-enol tautomerism in related structures highlights the need for its consideration. nih.gov Computational methods can predict the relative stabilities of different tautomers in the gas phase and in solution, which is crucial for understanding its chemical behavior. d-nb.infouv.es The relative energies of tautomers can be influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. uv.es

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior over time. nih.govlammps.org These simulations are particularly useful for studying processes in solution and exploring reaction mechanisms. nih.govarxiv.org

Solvation Effects on this compound Reactivity

The solvent environment can significantly influence the reactivity of a molecule by stabilizing or destabilizing reactants, transition states, and products. frontiersin.orgresearchgate.net Molecular dynamics simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. arxiv.org These simulations can reveal how solvent polarity and specific solute-solvent interactions, such as hydrogen bonding, affect the molecule's conformational preferences and reaction barriers. nih.govnih.gov For instance, a polar solvent might stabilize a polar transition state, thereby accelerating a reaction, whereas a non-polar solvent might favor a different reaction pathway. arxiv.org

Simulation of Reaction Pathways and Transition States

Understanding a chemical reaction requires identifying the pathway it follows from reactants to products, including the high-energy transition state. researchgate.netarxiv.org Computational methods can be used to locate transition state structures on the potential energy surface and then trace the intrinsic reaction coordinate (IRC) to confirm that the transition state connects the desired reactants and products. researchgate.net Molecular dynamics simulations can also be employed to simulate the entire reaction process, providing a dynamic view of bond breaking and formation. rsc.org These simulations are invaluable for elucidating complex reaction mechanisms that are difficult to study experimentally.

Prediction of this compound Reactivity and Selectivity

A major goal of computational chemistry is to predict the reactivity and selectivity of chemical reactions. nih.govnih.govsemanticscholar.org For this compound, this could involve predicting how it will react with different reagents and which products will be formed preferentially. uni-muenchen.de

Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating computed molecular descriptors (e.g., electronic properties, steric parameters) with experimentally observed reactivity. europa.eu Machine learning algorithms, trained on datasets of known reactions, are increasingly being used to build predictive models for reaction outcomes with high accuracy. nih.govsemanticscholar.orgarxiv.org These models can accelerate the discovery of new reactions and catalysts by computationally screening large numbers of possibilities before undertaking experimental work. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. irjweb.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netlibretexts.org The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other reagents. pku.edu.cn

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons, acting as a nucleophile. irjweb.com Conversely, the LUMO is the innermost orbital without electrons and signifies the molecule's capacity to accept electrons, acting as an electrophile. irjweb.comwuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests that less energy is required to excite an electron, indicating higher reactivity. wuxiapptec.com

For this compound, a hypothetical FMO analysis could be performed using Density Functional Theory (DFT) calculations. Such a study would calculate the energies of the HOMO, LUMO, and the resulting energy gap. These values can then be used to predict the molecule's reactivity. For instance, the locations of the HOMO and LUMO on the molecular structure would indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Hypothetical FMO Data for this compound

To illustrate the application of FMO theory, the following table presents hypothetical calculated values for this compound and a related derivative. These values are not based on published experimental or computational data for this specific molecule but serve as a representative example of what a computational study would yield.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| This compound | -6.5 | -0.8 | 5.7 |

| N-methyl-4-nitroformanilide | -7.2 | -2.1 | 5.1 |

Quantitative Structure-Reactivity Relationship (QSRR) Development

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their reactivity. wikipedia.org These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally determined reactivity data. researchgate.net

The development of a QSRR model for a series of this compound derivatives would involve several steps:

Data Set Selection: A series of structurally related derivatives of this compound with known experimental reactivity data (e.g., reaction rates, equilibrium constants) would be compiled.

Descriptor Calculation: A variety of molecular descriptors for each compound in the series would be calculated using computational chemistry methods. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), or thermodynamic (e.g., heat of formation).

Model Building: Statistical methods, such as multilinear regression (MLR), are used to build a mathematical equation that relates the descriptors to the observed reactivity. nih.govmdpi.com

Validation: The predictive power of the QSRR model is assessed using statistical validation techniques.

A hypothetical QSRR model for the reactivity of this compound derivatives might look like the following equation:

log(k) = a * (HOMO) + b * (LogP) + c * (Steric Parameter) + d

Where:

log(k) is the logarithm of the reaction rate constant.

HOMO is the energy of the Highest Occupied Molecular Orbital.

LogP represents the hydrophobicity of the molecule.

Steric Parameter is a descriptor that quantifies the bulkiness of substituents.

a, b, c, and d are coefficients determined from the regression analysis.

Hypothetical Data for a QSRR Study

The following table provides a hypothetical dataset that could be used to develop a QSRR model for a series of this compound derivatives. The reactivity data and descriptors are for illustrative purposes only.

Table 2: Hypothetical Data for QSRR Model Development

| Derivative | Experimental Reactivity (log(k)) | HOMO (eV) | LogP | Steric Parameter (Es) |

|---|---|---|---|---|

| This compound | 1.2 | -6.5 | 2.1 | -1.24 |

| N-methyl-4-chloroformanilide | 1.5 | -6.8 | 2.6 | -0.97 |

| N-methyl-4-methoxyformanilide | 0.9 | -6.2 | 1.8 | -0.55 |

| N-methyl-4-nitroformanilide | 2.1 | -7.2 | 1.5 | -2.52 |

Machine Learning and Artificial Intelligence in this compound Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemical research to build predictive models for various molecular properties. researchgate.net These techniques can handle large and complex datasets, uncovering intricate relationships that may not be apparent with traditional methods. nih.gov

In the context of this compound research, ML models could be developed to predict a wide range of properties, such as its solubility, toxicity, or metabolic stability, based on its chemical structure. These models are trained on large datasets of known molecules and their corresponding properties. Once trained, the model can predict the properties of new or hypothetical molecules like this compound and its derivatives.

Different machine learning algorithms, such as random forests, support vector machines, and deep neural networks, can be employed. chemrxiv.org The input to these models is typically a numerical representation of the molecule's structure, often in the form of molecular fingerprints or calculated descriptors.

Hypothetical Application of a Machine Learning Model

Imagine a pre-trained deep neural network model designed to predict aqueous solubility. By inputting the structure of this compound, the model could provide an estimated solubility value. This allows for rapid screening of virtual compounds before undertaking more time-consuming and expensive experimental work.

Table 3: Hypothetical Predictions from a Machine Learning Model

| Compound | Predicted Aqueous Solubility (logS) |

|---|---|

| This compound | -2.5 |

| N,4-Diethylformanilide | -3.1 |

This hypothetical data illustrates how a machine learning model could differentiate between the solubilities of structurally similar compounds, providing valuable information for chemical process development or drug discovery.

Advanced Spectroscopic Characterization of N,4 Dimethylformanilide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules like N,4'-Dimethylformanilide. It provides precise information about the chemical environment of individual atoms.

A complete understanding of the molecular structure of this compound is achieved by analyzing both proton (¹H) and carbon-13 (¹³C) NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the p-substituted phenyl ring typically appear as a set of doublets due to spin-spin coupling. The N-methyl and the aromatic methyl protons appear as singlets, with their chemical shifts influenced by their respective electronic environments. The formyl proton (CHO) also gives a characteristic signal. Due to restricted rotation around the C-N amide bond, the N-methyl group may show two distinct signals at room temperature. youtube.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the amide group is typically observed at a downfield chemical shift. The aromatic carbons show a pattern of signals characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl carbons (N-CH₃ and Ar-CH₃) appear at upfield chemical shifts.

Interactive Data Table: NMR Chemical Shifts for this compound Analogs

| Nucleus | Chemical Shift (ppm) in CDCl₃ | Assignment |

| ¹H | ~8.0-8.2 | Formyl proton (CHO) |

| ¹H | ~7.1-7.4 | Aromatic protons |

| ¹H | ~2.9-3.1 | N-methyl protons |

| ¹H | ~2.3-2.4 | Aromatic methyl proton |

| ¹³C | ~160-165 | Carbonyl carbon (C=O) |

| ¹³C | ~125-140 | Aromatic carbons |

| ¹³C | ~30-40 | N-methyl carbon |

| ¹³C | ~20-25 | Aromatic methyl carbon |

Note: The exact chemical shifts can vary depending on the solvent and concentration. pitt.eduillinois.edu

NMR relaxation studies, which measure the rates at which nuclear spins return to equilibrium after perturbation, offer insights into the molecular dynamics of this compound. nih.gov The longitudinal (T₁) and transverse (T₂) relaxation times are sensitive to molecular tumbling rates, internal motions, and intermolecular interactions.

By studying the relaxation behavior of different nuclei (¹H, ¹³C, ¹⁴N) as a function of temperature, viscosity, and magnetic field strength, it is possible to characterize:

Internal Rotations: The dynamics of the rotation around the C-N amide bond and the rotation of the methyl groups.

Intermolecular Interactions: The formation of aggregates or interactions with solvent molecules can be probed through changes in relaxation rates. nih.gov

These studies provide a more complete picture of the molecule's behavior in solution beyond its static structure.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

The FTIR and Raman spectra of this compound display a series of characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Key Vibrational Modes:

C=O Stretching: A strong band in the FTIR spectrum, typically in the range of 1650-1680 cm⁻¹, is characteristic of the amide carbonyl group. researchgate.net

C-N Stretching: The stretching vibration of the amide C-N bond is usually observed in the region of 1300-1400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is found just below 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the phenyl ring.

CH₃ Bending: Vibrations associated with the bending of the methyl groups are typically found around 1375 cm⁻¹ and 1450 cm⁻¹.

Interactive Data Table: Key Vibrational Frequencies for this compound Analogs

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman |

| C=O Stretch (Amide I) | 1650 - 1680 | FTIR |

| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |

| CH₃ Bending | 1375, 1450 | FTIR |

| C-N Stretch | 1300 - 1400 | FTIR |

Note: These are approximate ranges and can be influenced by the physical state of the sample and intermolecular interactions. ias.ac.inresearchgate.net

In operando vibrational spectroscopy allows for the real-time monitoring of chemical reactions as they occur. By placing an FTIR or Raman probe directly into a reaction vessel containing this compound, it is possible to track changes in the concentrations of reactants, intermediates, and products.

This technique is particularly useful for:

Kinetic Studies: Determining the rate of a reaction by following the disappearance of reactant bands or the appearance of product bands.

Mechanism Elucidation: Identifying transient intermediates that may not be observable by conventional analytical methods.

Process Optimization: Monitoring the progress of a reaction to ensure it goes to completion or to identify optimal reaction conditions.

For example, in a reaction where the formyl group of this compound is being modified, one could monitor the decrease in the intensity of the C=O stretching band to follow the reaction progress.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of this compound and its fragmentation pattern, which can be used for structural confirmation.

When subjected to ionization in a mass spectrometer, the this compound molecule will form a molecular ion (M⁺). This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments is like a fingerprint for the molecule.

Common Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amides. This can lead to the loss of a methyl radical (•CH₃) or the formyl group (•CHO).

Loss of CO: The molecular ion may lose a molecule of carbon monoxide.

Cleavage of the N-Aryl Bond: The bond between the nitrogen and the phenyl ring can break, leading to fragments corresponding to the dimethylamino group and the p-tolyl group.

Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are particularly useful for the analysis of this compound in complex mixtures. These techniques first separate the components of the mixture before they are introduced into the mass spectrometer for detection and identification.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly with electron ionization (EI), is a cornerstone technique for the structural elucidation of organic molecules like this compound. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous structural confirmation.

The molecular ion peak (M⁺) for this compound (C₉H₁₁NO) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 149.19. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways are expected to include:

Loss of the formyl radical (•CHO): Cleavage of the N-C(O) bond would result in the loss of a 29 Da fragment, leading to a significant peak at m/z 120. This fragment corresponds to the stable N-methyl-p-toluidine radical cation.

Alpha-Cleavage: Fission of the bond between the nitrogen and the aromatic ring can occur, although it is generally less favored than the loss of the formyl group.

Formation of the tropylium ion: The tolyl group (C₇H₇⁺) can rearrange to form the highly stable tropylium cation, producing a characteristic peak at m/z 91.

Loss of a methyl radical (•CH₃): Cleavage of the N-methyl bond could lead to a fragment at m/z 134.

While the specific mass spectrum for this compound is not widely published, analysis of its isomer, 4-Methylformanilide (N-(p-tolyl)formamide), shows a molecular ion at m/z 135 and a base peak at m/z 106, corresponding to the loss of the formyl group (CHO). nist.gov For this compound, the addition of the N-methyl group would shift the molecular ion and key fragments accordingly.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula | Fragmentation Pathway |

| 149 | Molecular Ion | [C₉H₁₁NO]⁺ | - |

| 120 | [M - CHO]⁺ | [C₈H₁₀N]⁺ | Loss of formyl radical |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Cleavage and rearrangement of the tolyl group |

LC-MS and GC-MS for Purity and Reaction Mixture Analysis

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for analyzing this compound. They are routinely employed to assess the purity of synthesized batches, monitor the progress of chemical reactions, and quantify the compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility and thermal stability, GC-MS is an excellent method for the analysis of this compound. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column before being detected by a mass spectrometer. google.com This technique provides high chromatographic resolution and definitive identification from the mass spectrum of the eluting peak. It is particularly effective for separating isomers and identifying low-level impurities. A typical method would utilize a non-polar or mid-polarity column (e.g., DB-5MS) and a temperature gradient to ensure efficient separation. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative, especially for analyzing reaction mixtures without extensive sample cleanup or for compounds that may have limited thermal stability. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) using a C18 column is commonly used to separate this compound from more polar or non-volatile components. mdpi.com The eluent is then introduced into a mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique that usually preserves the molecular ion. Tandem mass spectrometry (LC-MS/MS) can be used for highly selective and sensitive quantification in complex samples by monitoring specific parent-to-daughter ion transitions. nih.gov

Table 2: Typical Analytical Conditions for Chromatographic Analysis

| Parameter | GC-MS | LC-MS |

| Column | DB-5MS (30m x 0.25mm x 0.25µm) | C18 (e.g., 150mm x 2.1mm, 1.9µm) |

| Mobile Phase/Carrier Gas | Helium or Hydrogen | Acetonitrile/Water with formic acid |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Detector | Mass Spectrometer (Quadrupole, TOF) | Mass Spectrometer (Quadrupole, TOF, Orbitrap) |

| Application | Purity testing, residual solvent analysis | Reaction monitoring, quantification in complex mixtures |

Other Advanced Spectroscopic Techniques

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The chromophore in this molecule is the N-methyl-p-toluidine system, where the nitrogen lone pair is conjugated with the π-system of the benzene ring.

The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions of the aromatic ring. The spectrum of the related compound N,N-Dimethylaniline exhibits a strong primary band around 250 nm and a secondary band around 300 nm. The presence of the electron-donating methyl group on the nitrogen and the para-methyl group on the ring would likely cause a slight bathochromic (red) shift in these absorption maxima compared to unsubstituted aniline (B41778). The formyl group's carbonyl moiety introduces an n → π* transition, but this is often weak and may be obscured by the more intense π → π* bands. researchgate.net

Chiroptical Spectroscopy (if chiral derivatives are considered)

This compound itself is an achiral molecule and therefore will not exhibit a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD).

However, these techniques would become critically important if a stereocenter were introduced into the molecule to create chiral derivatives. For instance, if a chiral substituent were attached to the aromatic ring or replaced one of the methyl groups, the resulting enantiomers would produce mirror-image ECD spectra. ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules in solution. mdpi.com The combination of experimental ECD spectra with theoretical calculations (e.g., using time-dependent density functional theory) is a powerful method for unambiguously assigning the absolute stereochemistry of new chiral compounds. nih.gov

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

To date, a single-crystal X-ray structure for this compound has not been reported in publicly accessible databases. If a suitable single crystal could be grown, a crystallographic analysis would confirm the planarity of the amide group and determine the rotational angle between the plane of the phenyl ring and the formamide (B127407) moiety. This information is crucial for understanding structure-property relationships and for validating computational models of the molecule's geometry.

Design, Synthesis, and Functional Evaluation of N,4 Dimethylformanilide Derivatives

Rational Design of N,4'-Dimethylformanilide Analogs

The rational design of analogs of this compound is a strategic endeavor in medicinal chemistry aimed at optimizing biological activity and physicochemical properties. This process involves systematic modifications of the core structure to understand and enhance its interaction with biological targets. Key strategies include altering substituents on the aromatic ring and modifying the formyl moiety.

Systematic Modification of Aromatic Ring Substituents

The systematic modification of substituents on the aromatic ring of this compound is a fundamental approach in structure-activity relationship (SAR) studies. oncodesign-services.comug.edu.ge This process involves the synthesis and evaluation of a series of analogs where different chemical groups are introduced at various positions on the phenyl ring. The goal is to probe the electronic and steric requirements for optimal biological activity.

An example of systematic modification could involve the synthesis of analogs with substituents at the ortho-, meta-, and para-positions of the aniline (B41778) ring relative to the formamide (B127407) group. A hypothetical series of such analogs is presented in the table below.

Table 1: Hypothetical Analogs of this compound with Aromatic Ring Modifications

| Compound ID | Substituent (Position) | Theoretical Property Change |

|---|---|---|

| NDF-001 | H (para) | Parent Compound |

| NDF-002 | Cl (para) | Electron-withdrawing, increased lipophilicity |

| NDF-003 | OCH₃ (para) | Electron-donating, potential for H-bonding |

| NDF-004 | NO₂ (meta) | Strong electron-withdrawing |

| NDF-005 | CH₃ (ortho) | Increased steric bulk near the amide |

The biological evaluation of these analogs would provide valuable data to establish a quantitative structure-activity relationship (QSAR), guiding the design of more potent and selective compounds. nih.govlongdom.org

Alterations at the Formyl Moiety

Modifications to the formyl group of this compound represent another key strategy in analog design. The formyl group is a critical pharmacophoric element, and its alteration can lead to significant changes in biological activity. These alterations can range from simple replacement of the formyl hydrogen to more complex isosteric replacements of the entire formyl group.

One common modification is the replacement of the formyl hydrogen with small alkyl groups, which can probe for steric tolerance in the binding pocket of a biological target. Another approach involves replacing the carbonyl oxygen with sulfur (thioformyl) or nitrogen (amidine), which can alter the hydrogen bonding capacity and electronic properties of the moiety.